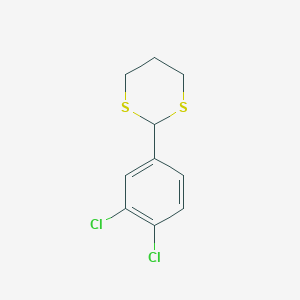

2-(3,4-Dichlorophenyl)-1,3-dithiane

Description

2-(3,4-Dichlorophenyl)-1,3-dithiane (CAS RN 58928-92-0) is a sulfur-containing heterocyclic compound with the molecular formula C₁₀H₁₀Cl₂S₂ and an average molecular mass of 265.210 g/mol . Its structure comprises a six-membered 1,3-dithiane ring substituted at the 2-position with a 3,4-dichlorophenyl group. This compound is of interest in organic synthesis due to the reactivity of the dithiane ring, which can participate in exchange reactions and serve as a precursor for generating thiols or ketones under acidic conditions .

Properties

CAS No. |

58928-92-0 |

|---|---|

Molecular Formula |

C10H10Cl2S2 |

Molecular Weight |

265.2g/mol |

IUPAC Name |

2-(3,4-dichlorophenyl)-1,3-dithiane |

InChI |

InChI=1S/C10H10Cl2S2/c11-8-3-2-7(6-9(8)12)10-13-4-1-5-14-10/h2-3,6,10H,1,4-5H2 |

InChI Key |

WELZIMUMKPCQQK-UHFFFAOYSA-N |

SMILES |

C1CSC(SC1)C2=CC(=C(C=C2)Cl)Cl |

Canonical SMILES |

C1CSC(SC1)C2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

2-(2-Phenylethenyl)-1,3-dithiane

- Molecular Formula : C₁₂H₁₄S₂

- Key Features : The styryl (2-phenylethenyl) group introduces conjugation, altering electronic properties compared to the electron-withdrawing dichlorophenyl group in this compound.

- Impact : Conjugated systems like styryl may enhance UV absorption and photochemical reactivity, whereas chlorine substituents improve thermal stability and electrophilicity .

2-(2,3-Dichlorophenyl)-1,3-thiazole-4-carboxylic Acid

- Molecular Formula: C₁₀H₅Cl₂NO₂S

- Key Features : Replaces the dithiane ring with a thiazole ring and includes a carboxylic acid group.

Thiazine and Thiazinane Derivatives

2-(3,4-Dichlorophenyl)imino-1,3-thiazine

- Reactivity: Undergoes exchange reactions with p-toluenesulfonyl chloride to yield p-toluenesulfonylimino-1,3-thiazine as the sole product, suggesting a preference for sulfonamide formation over dithiane-related pathways .

- Comparison: Unlike 1,3-dithiane, the thiazine ring contains nitrogen, enabling nucleophilic reactivity at the imino group.

3-[1-(3,4-Dichlorophenyl)ethyl]-1,3-thiazinane-2-thione

- Structure : Features a thiazinane ring (saturated six-membered ring with sulfur and nitrogen) and a thioketone group.

- Biological Relevance: Thiazinane derivatives are noted for broad-spectrum biological activities, including antifungal and antibacterial properties. The thioketone group may enhance metal-binding capacity compared to dithiane systems .

Urea and Thiourea Derivatives

1-(3,4-Dichlorophenyl)-2-thiourea

- Molecular Formula : C₇H₆Cl₂N₂S

- Functionality : The thiourea group (-NH-CS-NH₂) provides hydrogen-bonding sites, making it relevant in enzyme inhibition or receptor binding.

- Comparison : Unlike the dithiane ring, thiourea derivatives are linear and planar, favoring interactions with biological targets through hydrogen bonds .

1,3-Diarylureas (e.g., BTdCPU, NCPdCPU)

- Example : 1-(Benzo[d][1,2,3]thiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea (BTdCPU).

- The urea linkage (-NH-CO-NH-) contrasts with the dithiane’s sulfur-rich structure, which may confer different solubility and pharmacokinetic properties .

Carboxylic Acid Derivatives

(3,4-Dichlorophenyl)succinic Acid

- Molecular Formula : C₁₀H₈Cl₂O₄

- Functionality : A dicarboxylic acid derivative with a dichlorophenyl group.

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | CAS RN |

|---|---|---|---|---|

| This compound | C₁₀H₁₀Cl₂S₂ | 265.21 | 1,3-dithiane, dichlorophenyl | 58928-92-0 |

| 2-(2-Phenylethenyl)-1,3-dithiane | C₁₂H₁₄S₂ | 222.37 | Styryl, 1,3-dithiane | - |

| 1-(3,4-Dichlorophenyl)-2-thiourea | C₇H₆Cl₂N₂S | 221.11 | Thiourea, dichlorophenyl | 19250-09-0 |

Preparation Methods

Thioacetalization of 3,4-Dichlorobenzaldehyde with 1,2-Ethanedithiol

The most direct route involves the acid-catalyzed condensation of 3,4-dichlorobenzaldehyde with 1,2-ethanedithiol. This method, adapted from protocols for analogous dithianes, employs boron trifluoride etherate (BF₃·OEt₂) as a Lewis acid to facilitate nucleophilic attack by the dithiol on the carbonyl carbon. The reaction proceeds via intermediate thioketal formation, followed by cyclization to yield the six-membered 1,3-dithiane ring.

Reaction Conditions:

-

Molar Ratio: 1:1.2 (aldehyde to dithiol)

-

Catalyst: 10 mol% BF₃·OEt₂

-

Solvent: Chloroform or dichloromethane

-

Temperature: 0–25°C

-

Time: 2–4 hours

Workup: The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol, yielding white crystalline solids with typical melting points of 85–90°C.

Alternative Routes via Glyoxyloyl Chloride Intermediates

A patent-pending method describes the synthesis of dithiolane derivatives (e.g., 1,3-dithiolane-2-carbonyl chloride hydrazones) through chlorination of phenylhydrazones followed by dithioketalization. While this approach primarily targets dithiolanes, modifying the substrate to 3,4-dichlorophenyl glyoxyloyl chloride could enable analogous dithiane formation.

Key Steps:

-

Chlorination: Mesoxaldehyde phenylhydrazones are treated with chlorine gas or sulfuryl chloride to generate glyoxyloyl chloride intermediates.

-

Dithioketalization: Reaction with 1,2-ethanedithiol in the presence of BF₃·OEt₂ induces cyclization.

Example Adaptation:

This method requires stringent temperature control (-10°C to 0°C) to prevent side reactions.

Optimization of Reaction Parameters

Catalyst Screening

Comparative studies highlight BF₃·OEt₂ as superior to polyphosphoric acid (PPA) or protic acids (e.g., HCl) in minimizing hydrolysis and maximizing yields (75–85% vs. 50–60% for PPA). BF₃ stabilizes the oxocarbenium ion intermediate, accelerating nucleophilic dithiol attack.

Solvent Effects

-

Nonpolar solvents (e.g., chloroform): Enhance cyclization by stabilizing the transition state.

-

Polar aprotic solvents (e.g., DMF): Risk over-oxidation or decomposition of the dithiane product.

Analytical Characterization

Spectroscopic Data

1H NMR (300 MHz, CDCl₃):

13C NMR:

ESI-MS:

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| BF₃-catalyzed cyclization | 85 | 98 | 3 |

| PPA-mediated synthesis | 60 | 90 | 8 |

| Glyoxyloyl chloride route | 70 | 95 | 6 |

Key Observations:

-

BF₃ catalysis offers the highest efficiency and shortest reaction time.

-

Glyoxyloyl chloride methods require additional steps for intermediate synthesis but enable functional diversity.

Applications and Derivatives

This compound serves as a precursor for agrochemicals and pharmaceuticals. Patent US3859441A highlights its structural analogs as potent anti-arthropodal agents, with the dithiane ring enhancing metabolic stability. Derivatives such as bis-(methylthio)acetyl chloride hydrazones exhibit broad-spectrum bioactivity, underscoring the compound’s versatility .

Q & A

Q. What are the recommended synthetic routes for 2-(3,4-Dichlorophenyl)-1,3-dithiane, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A validated approach involves reacting 3,4-dichlorophenylmagnesium bromide with 1,3-dithiane-2-carboxaldehyde under anhydrous conditions. Optimize yields (typically 60-75%) by controlling temperature (-10°C to 0°C) and using tetrahydrofuran (THF) as a solvent. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate 9:1) is critical to isolate the product .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Confirm the presence of the dichlorophenyl group (δ 7.2–7.8 ppm for aromatic protons) and dithiane ring (δ 2.5–3.5 ppm for methylene protons).

- HPLC : Employ a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).

- Mass spectrometry (ESI-MS) : Look for the molecular ion peak at m/z 263.0 (M+H⁺) .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer :

- Use fume hoods and nitrile gloves due to potential respiratory and dermal irritation.

- Store in airtight containers at 2–8°C, away from oxidizing agents.

- Dispose of waste via halogenated organic waste streams, adhering to EPA guidelines .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to analyze:

- Electron density distribution at the sulfur atoms (nucleophilic sites).

- Steric effects of the dichlorophenyl group on reaction pathways.

Tools like Gaussian or ORCA can model transition states for reactions such as ring-opening or cross-coupling .

Q. What experimental strategies resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer :

- Conduct dose-response assays across multiple cell lines (e.g., HEK293, HeLa) to validate IC₅₀ variability.

- Use molecular docking (AutoDock Vina) to compare binding affinities with target enzymes (e.g., cytochrome P450).

- Cross-reference with structural analogs (e.g., 2-(3,4-dichlorophenyl)indan-1,3-dione) to identify substituent-specific effects .

Q. How can researchers design experiments to study the compound’s interaction with biological membranes?

- Methodological Answer :

- Lipophilicity assessment : Measure LogP values via shake-flask method (expected LogP ≈ 3.5–4.0).

- Fluorescence anisotropy : Use DPH (1,6-diphenyl-1,3,5-hexatriene) probes to monitor membrane fluidity changes.

- MD simulations : Model interactions with lipid bilayers (e.g., POPC membranes) using GROMACS .

Q. What advanced analytical techniques are suitable for detecting degradation products of this compound under oxidative conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.